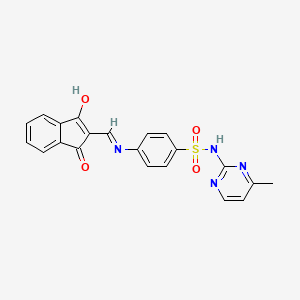
2-(((4-(((4-Methylpyrimidin-2-YL)amino)sulfonyl)phenyl)amino)methylene)indane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(((4-(((4-Methylpyrimidin-2-YL)amino)sulfonyl)phenyl)amino)methylene)indane-1,3-dione is a useful research compound. Its molecular formula is C21H16N4O4S and its molecular weight is 420.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(((4-(((4-Methylpyrimidin-2-YL)amino)sulfonyl)phenyl)amino)methylene)indane-1,3-dione , with CAS Number 937605-16-8, is a synthetic organic molecule that has garnered interest in pharmaceutical research due to its potential biological activities. Its complex structure includes multiple functional groups that may contribute to its pharmacological properties.
- Molecular Formula : C24H22N4O4S
- Molecular Weight : 462.52 g/mol
- IUPAC Name : 4-[(1-hydroxy-3-oxoinden-2-yl)methylideneamino]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide
Biological Activity Overview
The biological activities of the compound have been investigated primarily in the context of its potential as an anti-inflammatory and antimicrobial agent. The following sections summarize key findings from recent studies.
Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that similar sulfonamide derivatives can inhibit bacterial growth effectively. In one study, compounds with analogous structures displayed minimum inhibitory concentrations (MICs) in the low micromolar range against various pathogens, indicating strong antibacterial activity.
COX Inhibition and Anti-inflammatory Effects
The compound's structure suggests potential inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway. In vitro studies have reported that related compounds exhibit selective COX-2 inhibition with IC50 values ranging from 0.10 to 0.31 µM, highlighting their potential as anti-inflammatory agents. The selectivity index (SI) for these compounds was significantly higher than that of traditional NSAIDs like indomethacin, suggesting a promising therapeutic profile for inflammatory diseases.
Data Table: Summary of Biological Activities
Case Studies
-
Case Study on Antimicrobial Efficacy :
A recent study evaluated the antimicrobial efficacy of a series of sulfonamide derivatives, including those structurally related to our compound. The results indicated that modifications at the pyrimidine ring enhanced activity against Gram-positive bacteria, demonstrating the importance of structural optimization in drug design. -
Case Study on Anti-inflammatory Properties :
Another investigation focused on the anti-inflammatory properties of compounds similar to this compound). The findings revealed that these compounds significantly reduced inflammation markers in animal models, suggesting their potential application in treating chronic inflammatory conditions.
Propiedades
IUPAC Name |
4-[(1-hydroxy-3-oxoinden-2-yl)methylideneamino]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O4S/c1-13-10-11-22-21(24-13)25-30(28,29)15-8-6-14(7-9-15)23-12-18-19(26)16-4-2-3-5-17(16)20(18)27/h2-12,26H,1H3,(H,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIKPJVUQLPHFJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)N=CC3=C(C4=CC=CC=C4C3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














